molecular formula C17H14F6N2O4 B3035634 Diethyl 2-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]malonate CAS No. 338396-74-0

Diethyl 2-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]malonate

Cat. No.: B3035634
CAS No.: 338396-74-0
M. Wt: 424.29 g/mol
InChI Key: LVOFCHCHUTZPAO-UHFFFAOYSA-N
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Description

Diethyl 2-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]malonate is a complex organic compound with the molecular formula C17H14F6N2O4. It is characterized by the presence of trifluoromethyl groups and a naphthyridine core, making it a compound of interest in various fields of scientific research .

Preparation Methods

The synthesis of Diethyl 2-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]malonate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate naphthyridine derivatives with diethyl malonate under controlled conditions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency .

Chemical Reactions Analysis

Diethyl 2-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]malonate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Diethyl 2-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]malonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl 2-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]malonate involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Diethyl 2-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]malonate can be compared with other similar compounds such as:

    Diethyl 2-[5,7-dimethyl[1,8]naphthyridin-2-yl]malonate: This compound lacks the trifluoromethyl groups, resulting in different chemical and biological properties.

    Diethyl 2-[5,7-dichloro[1,8]naphthyridin-2-yl]malonate:

The uniqueness of this compound lies in its trifluoromethyl groups, which impart distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

diethyl 2-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F6N2O4/c1-3-28-14(26)12(15(27)29-4-2)10-6-5-8-9(16(18,19)20)7-11(17(21,22)23)25-13(8)24-10/h5-7,12H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVOFCHCHUTZPAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=NC2=C(C=C1)C(=CC(=N2)C(F)(F)F)C(F)(F)F)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F6N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501143416
Record name 1,3-Diethyl 2-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501143416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338396-74-0
Record name 1,3-Diethyl 2-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]propanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338396-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Diethyl 2-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501143416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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